Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea. For instance, ethyl 2-bromoacetate can react with thiourea to form ethyl 2-aminothiazole-4-carboxylate.
Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the thiazole derivative with phenylthiol in the presence of a base such as sodium hydride.
Acylation: The final step involves the acylation of the amino group with phenylthioacetic acid chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Pharmaceuticals: It serves as a lead compound for the development of new drugs.
Industry: It can be used in the synthesis of other bioactive molecules and as a chemical intermediate.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring and phenylthio group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound may also interfere with cellular pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Lacks the phenylthio group but has similar thiazole ring structure.
Ethyl 2-(benzylthio)thiazole-4-carboxylate: Contains a benzylthio group instead of a phenylthio group.
Ethyl 2-(2-(methylthio)acetamido)thiazole-4-carboxylate: Contains a methylthio group instead of a phenylthio group.
Uniqueness
Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is unique due to the presence of the phenylthio group, which can enhance its biological activity and specificity compared to other thiazole derivatives. The phenylthio group can provide additional interactions with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
ethyl 2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLWEMWNRXHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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